

An In-Depth Technical Guide to 4'-Bromo-3'-fluoroacetanilide

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Compound of Interest

Compound Name: 4'-Bromo-3'-fluoroacetanilide

Cat. No.: B1271549

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For Researchers, Scientists, and Drug Development Professionals

Abstract

4'-Bromo-3'-fluoroacetanilide, with the molecular formula C_8H_7BrFNO , is a halogenated aromatic amide that serves as a crucial building block in the synthesis of complex organic molecules.[1][2][3] Its strategic placement of bromine and fluorine atoms on the acetanilide scaffold makes it a valuable intermediate in the development of novel pharmaceuticals and agrochemicals. The presence of these halogens provides medicinal chemists with versatile handles for molecular modification through reactions like cross-coupling, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties such as metabolic stability and target binding affinity.[4] This guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of **4'-Bromo-3'-fluoroacetanilide**, with a focus on its role in drug discovery and development.

Physicochemical Properties

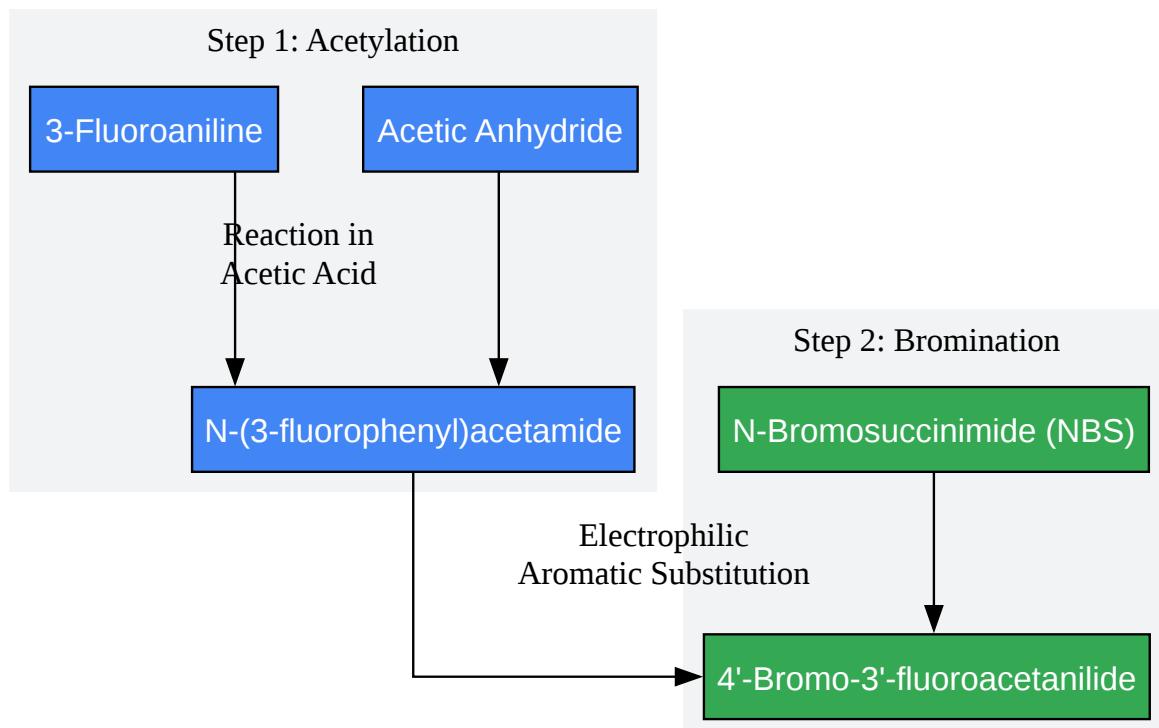
4'-Bromo-3'-fluoroacetanilide is a white to off-white crystalline powder.[5] A summary of its key quantitative data is presented in the table below for easy reference and comparison.

| Property | Value | Reference |
|---------------------------|-------------------------------------|---|
| Molecular Formula | C ₈ H ₇ BrFNO | [1] [2] [3] |
| Molecular Weight | 232.05 g/mol | [1] [5] |
| CAS Number | 351-30-4 | [1] [2] [3] |
| Melting Point | 149-152 °C | [1] [2] |
| Boiling Point (Predicted) | 337.9 ± 32.0 °C | [5] |
| Density (Predicted) | 1.623 ± 0.06 g/cm ³ | [5] |
| pKa (Predicted) | 13.46 ± 0.70 | [5] |

Synthesis and Experimental Protocols

The synthesis of **4'-Bromo-3'-fluoroacetanilide** is typically achieved through a two-step process starting from 3-fluoroaniline. The core methodology involves the acetylation of the amino group followed by electrophilic bromination of the aromatic ring.

Logical Workflow for Synthesis

[Click to download full resolution via product page](#)*General synthetic workflow for **4'-Bromo-3'-fluoroacetanilide**.*

Detailed Experimental Protocol

While a specific peer-reviewed protocol for **4'-Bromo-3'-fluoroacetanilide** is not readily available, the following procedure is a well-established method for the synthesis of analogous aryl acetamides, such as N-(4-Bromophenyl)acetamide, and can be adapted accordingly.

Step 1: Acetylation of 3-Fluoroaniline

- Dissolve 3-fluoroaniline (1.0 equivalent) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
- Slowly add acetic anhydride (1.1 equivalents) to the stirred solution.
- Heat the reaction mixture to reflux for 2-4 hours.

- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- After completion, cool the mixture to room temperature and pour it into ice-cold water with vigorous stirring.
- Collect the resulting precipitate by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and dry to yield N-(3-fluorophenyl)acetamide.

Step 2: Bromination of N-(3-fluorophenyl)acetamide

- Dissolve the N-(3-fluorophenyl)acetamide (1.0 equivalent) from the previous step in a suitable solvent such as glacial acetic acid or a chlorinated solvent like dichloromethane.
- Add N-Bromosuccinimide (NBS) (1.0-1.1 equivalents) portion-wise to the solution while stirring at room temperature. The acetamido group is an ortho-, para-director, and the fluorine is an ortho-, para-director with deactivating properties. The bromine will preferentially add to the para position relative to the strong activating acetamido group.
- Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
- Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine.
- Extract the product with a suitable organic solvent (e.g., ethyl acetate).
- Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure **4'-Bromo-3'-fluoroacetanilide**.

Applications in Drug Development

The unique substitution pattern of **4'-Bromo-3'-fluoroacetanilide** makes it a valuable starting material for the synthesis of various biologically active compounds. The bromine atom serves

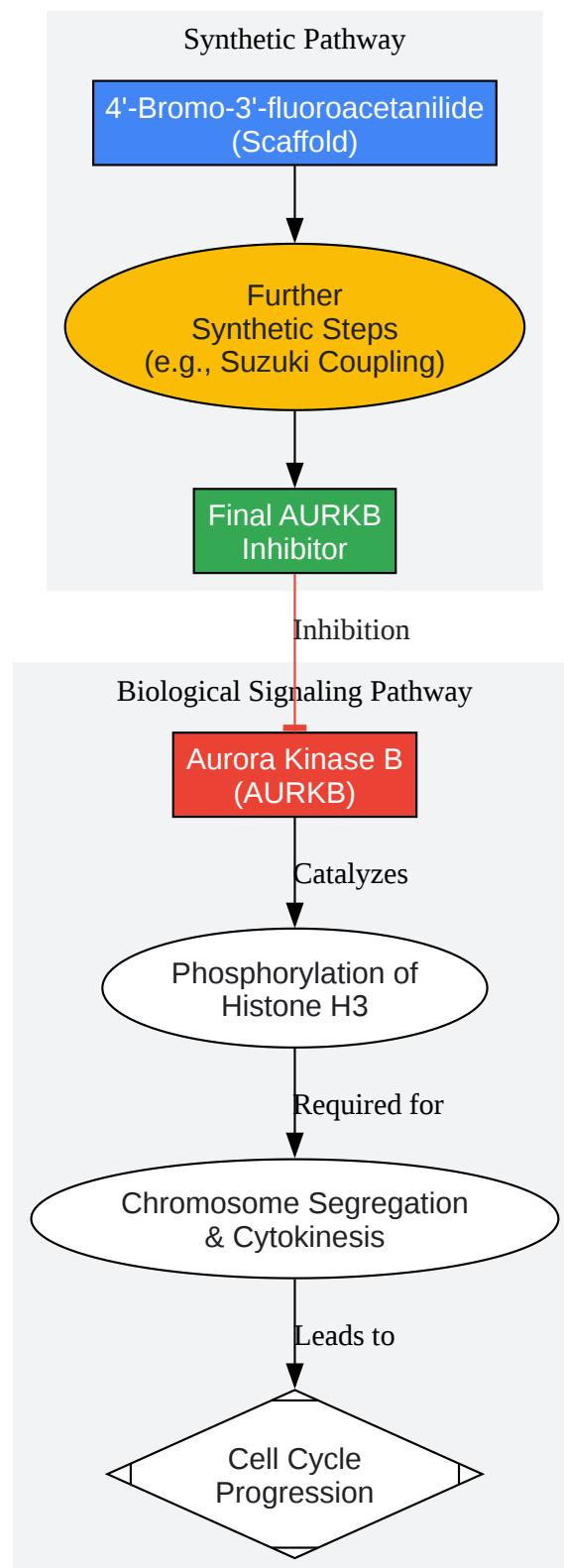
as a key functional group for introducing molecular diversity, often through palladium-catalyzed cross-coupling reactions like the Suzuki or Heck reactions.

Role as a Pharmaceutical Intermediate

- **Scaffold for Bioactive Molecules:** This compound is used as an intermediate in the synthesis of pharmaceuticals, particularly in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and other bioactive molecules.^[4]
- **Synthesis of Kinase Inhibitors:** While direct use in an approved drug is not widely documented, structurally related fluorophenyl acetamide moieties are found in potent enzyme inhibitors. For example, derivatives have been used in the synthesis of selective Aurora Kinase B (AURKB) inhibitors, a key target in oncology. Overexpression of AURKB is a common feature in many aggressive human cancers, making it a promising therapeutic target.

Illustrative Signaling Pathway Involvement

The following diagram illustrates the logical connection of how a derivative of a **4'-Bromo-3'-fluoroacetanilide**-like scaffold could function as an Aurora Kinase B inhibitor, thereby impacting cell cycle progression.



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*Hypothetical role of a **4'-Bromo-3'-fluoroacetanilide** derivative in cancer therapy.*

Conclusion

4'-Bromo-3'-fluoroacetanilide is a synthetically versatile intermediate with significant potential in the fields of medicinal chemistry and agrochemical research. Its value lies in the strategic placement of halogen atoms that allow for predictable and controlled modifications, facilitating the generation of diverse chemical libraries for biological screening. The continued exploration of derivatives based on this scaffold is likely to yield novel compounds with important therapeutic or agricultural applications.

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